molecular formula C13H8ClFN4S B3606041 N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine

N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine

Cat. No. B3606041
M. Wt: 306.75 g/mol
InChI Key: PISXVEVABHIBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine, also known as CFPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPTA is a thiadiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been found to decrease the expression of various genes involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor and anti-inflammatory activities. However, there are also some limitations to using N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine in lab experiments. It has been found to have low solubility in water, which can limit its effectiveness in certain experiments. In addition, there is limited information available on its pharmacokinetics and toxicity, which can make it difficult to determine appropriate dosages for experiments.

Future Directions

There are several future directions for N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine research. One area of interest is the development of more effective synthesis methods to increase its solubility and bioavailability. Another area of interest is the investigation of its potential as a combination therapy with other drugs for the treatment of cancer and inflammation. Furthermore, more research is needed to determine its pharmacokinetics and toxicity to determine its safety and effectiveness for potential clinical applications.
In conclusion, N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor, antifungal, and antibacterial activities. N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4S/c14-10-6-9(3-4-11(10)15)17-13-19-18-12(20-13)8-2-1-5-16-7-8/h1-7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISXVEVABHIBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.